molecular formula C10H15NO2S B8614530 Ethyl (2-propyl-1,3-thiazol-5-yl)acetate CAS No. 60588-61-6

Ethyl (2-propyl-1,3-thiazol-5-yl)acetate

Cat. No.: B8614530
CAS No.: 60588-61-6
M. Wt: 213.30 g/mol
InChI Key: SQYPHZPZGJWWEJ-UHFFFAOYSA-N
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Description

Ethyl (2-propyl-1,3-thiazol-5-yl)acetate (CAS 60588-61-6) is a high-purity organic compound with the molecular formula C 10 H 15 NO 2 S and a molecular weight of 213.30 g/mol . This ester derivative of a 1,3-thiazole heterocycle serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Thiazole derivatives are extensively investigated for their diverse biological activities, with research indicating that related thiazole-acetate compounds demonstrate significant pharmacological potential, including anti-inflammatory, analgesic, and antipyretic properties . Furthermore, such heterocyclic scaffolds are known to be explored for their activity on the central nervous system, with some derivatives showing anticonvulsant effects by modulating GABAergic neurotransmission, a key pathway in neurological disorder research . The structure features a 1,3-thiazole ring substituted with a propyl group at the 2-position and an ethyl acetate moiety at the 5-position, making it a versatile precursor for the synthesis of more complex molecules. Its calculated physicochemical properties, including a PSA of 67.4 Ų and a LogP of 2.20, suggest good bioavailability potential for drug-like compounds . This product is intended for use in chemical synthesis, pharmaceutical R&D, and as a standard for analytical purposes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

60588-61-6

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

ethyl 2-(2-propyl-1,3-thiazol-5-yl)acetate

InChI

InChI=1S/C10H15NO2S/c1-3-5-9-11-7-8(14-9)6-10(12)13-4-2/h7H,3-6H2,1-2H3

InChI Key

SQYPHZPZGJWWEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(S1)CC(=O)OCC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl (2-propyl-1,3-thiazol-5-yl)acetate belongs to the thiazole family of compounds, which are known for their diverse pharmacological activities. The thiazole ring is a crucial scaffold in drug discovery due to its ability to interact with biological targets effectively.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds with thiazole structures can inhibit the growth of various bacteria and fungi. For instance, derivatives of thiazole have been tested against gram-positive and gram-negative bacteria, showing varying degrees of effectiveness. In one study, certain thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin and chloramphenicol .

Anti-inflammatory Effects

Thiazole-based compounds, including this compound, have been investigated for their anti-inflammatory properties. Research indicates that thiazole derivatives can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), which are critical in the pathogenesis of inflammatory diseases .

Anticancer Potential

The anticancer potential of thiazole derivatives is another area of interest. This compound may serve as a lead compound in developing new anticancer agents. Thiazoles have been linked to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

Pharmacological Studies

Recent pharmacological studies have evaluated the effectiveness of this compound in various disease models. For example, a study demonstrated its potential as a therapeutic agent for treating inflammatory conditions by assessing its impact on cytokine levels in animal models .

Agricultural Applications

Beyond medicinal uses, thiazole derivatives are also being explored for agricultural applications, particularly as fungicides or herbicides due to their ability to disrupt fungal growth mechanisms . this compound has shown promise in preliminary trials for enhancing plant resistance against certain pathogens.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the thiazole ring, significantly altering molecular properties (Table 1):

Table 1: Comparative physicochemical properties of thiazolyl acetates

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Application
Ethyl (2-propyl-1,3-thiazol-5-yl)acetate 2-propyl C₁₀H₁₅NO₂S 213.29 Not reported Pesticide (inferred)
Ethyl 2-(2-methylthiazol-5-yl)acetate 2-methyl C₈H₁₁NO₂S 185.24 Not reported Flavoring agent
4-Methyl-5-thiazolylethyl acetate 4-methyl C₈H₁₁NO₂S 185.24 Not reported Industrial use
Ethyl 2-(2-chlorothiazol-5-yl)acetate* 2-chloro C₇H₉ClNO₂S 206.67 449 K (176°C) Neuroinhibitor insecticide

*Data sourced from crystallographic studies .

  • Substituent Effects: Propyl vs. Chloro Substituents: The 2-chloro derivative (C₇H₉ClNO₂S) exhibits a higher melting point (176°C) due to stronger intermolecular interactions (e.g., Cl···O short contacts ) and electronegativity-driven stability.

Crystallographic and Conformational Analysis

  • Ring Puckering: The triazine ring in Ethyl 2-(2-chlorothiazol-5-yl)acetate adopts an envelope conformation, stabilized by intramolecular N–H···O hydrogen bonds . Propyl-substituted analogs may exhibit similar puckering dynamics, as described by Cremer-Pople coordinates for quantifying nonplanar ring distortions .
  • Intermolecular Interactions : Chloro derivatives form Cl···O contacts (3.020 Å), whereas methyl/propyl groups likely engage in van der Waals interactions, affecting crystal packing and solubility .

Research Findings and Trends

  • Substituent-Driven Bioactivity: Chloro and nitroimino groups enhance pesticidal efficacy through electronic effects (e.g., electron-withdrawing groups stabilizing transition states in enzyme inhibition) .
  • Thermal Stability : Higher melting points in chloro analogs correlate with stronger intermolecular forces, suggesting propyl derivatives may require formulation adjustments for field stability.
  • Synthetic Scalability : Thiol-based routes (e.g., ) offer scalable pathways for industrial production, though propyl variants may necessitate optimized coupling conditions .

Q & A

Q. What are the established synthetic routes for Ethyl (2-propyl-1,3-thiazol-5-yl)acetate in academic settings?

The compound is typically synthesized via esterification of (2-propyl-1,3-thiazol-5-yl)acetic acid with ethanol under acidic catalysis. Purification often involves silica gel chromatography using ethyl acetate/hexane gradients. For structural analogs (e.g., chloro-substituted derivatives), intermediates like nitroimino-triazinan precursors are synthesized before functionalization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm proton environments and carbon backbone.
  • X-ray crystallography : Resolves molecular geometry, bond lengths/angles, and intermolecular interactions. For example, analogs crystallize in triclinic systems (space group P1P\overline{1}) with unit cell parameters a=8.5066(6)a = 8.5066(6) Å, b=9.1114(7)b = 9.1114(7) Å, c=10.9071(8)c = 10.9071(8) Å .
  • Mass spectrometry : Validates molecular weight (e.g., C11H15ClN6O4SC_{11}H_{15}ClN_6O_4S, MW = 362.81 for a chloro analog) .

Q. What are the key crystallographic parameters for this compound?

ParameterValue (Example from Analog)
Space groupP1P\overline{1}
Unit cell (Å)a=8.5066a = 8.5066, b=9.1114b = 9.1114, c=10.9071c = 10.9071
θ\theta range2.3–28.2°
RintR_{\text{int}}0.075
Hydrogen bondsN–H⋯O (2.02 Å), C–H⋯O (2.30 Å)

Advanced Research Questions

Q. How do substituents on the thiazole ring influence electronic properties and reactivity?

Computational studies (e.g., DFT) reveal that electron-withdrawing groups (e.g., nitroimino) reduce electron density on the thiazole ring, altering reactivity in nucleophilic substitutions. For analogs, bond lengths like C7–N4 (1.357 Å) indicate conjugation with nitro groups, impacting resonance stabilization .

Q. What intermolecular interactions govern crystal packing and stability?

  • Hydrogen bonding : N–H⋯N and C–H⋯O interactions create 2D networks.
  • Halogen bonding : In chloro-substituted analogs, Cl⋯O interactions (3.020 Å) stabilize layers .
  • π-π stacking : Thiazole and triazinan rings exhibit edge-to-face interactions (dihedral angle = 69.62°) .

Q. How can conformational analysis resolve discrepancies in crystallographic data?

Ring puckering coordinates (e.g., Cremer-Pople parameters) quantify non-planarity in heterocycles. For example, triazinan rings adopt an envelope conformation (amplitude q=0.5q = 0.5 Å, phase ϕ=144\phi = 144^\circ), validated via least-squares refinement in SHELXL . Contradictions in bond angles (e.g., O–N–O = 124.32° vs. 126.2°) are resolved using anisotropic displacement parameters and full-matrix refinement .

Q. What computational methods validate experimental spectroscopic data?

  • Molecular dynamics simulations : Predict NMR chemical shifts (e.g., 13C^{13}C δ = 160–170 ppm for carbonyl groups).
  • Electrostatic potential maps : Identify reactive sites for electrophilic attacks, corroborating crystallographic electron density maps .

Methodological Notes

  • Crystallographic refinement : Use SHELXL for high-resolution data; apply TWIN/BASF commands for twinned crystals .
  • Handling low-resolution data : Exclude reflections with I<2σ(I)I < 2\sigma(I) to improve RR-factors (e.g., R1=0.047R_1 = 0.047, wR2=0.128wR_2 = 0.128) .
  • Synthetic optimization : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) to minimize byproducts .

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